[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring, making them versatile scaffolds in drug development and other scientific research areas .
Preparation Methods
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-component reactions. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the pyrazole ring
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Pyrazole derivatives are explored for their potential use in treating diseases such as cancer, diabetes, and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives such as:
3-methyl-1-phenyl-5-pyrazolone: Known for its antioxidant and anticancer activities.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Exhibits a wide range of biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-(5-methyl-2-propylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-4-6-19-12-14(10-17-19)9-16-11-15-8-13(3)18-20(15)7-5-2/h8,10,12,16H,4-7,9,11H2,1-3H3 |
InChI Key |
ZHDFSSSVUAKIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=NN2CCC)C |
Origin of Product |
United States |
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